Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate
Description
Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate is a glycine-derived ester featuring an N-methyl group and a 4-bromothiophene-substituted methyl substituent.
Properties
Molecular Formula |
C9H12BrNO2S |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
methyl 2-[(4-bromothiophen-2-yl)methyl-methylamino]acetate |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(5-9(12)13-2)4-8-3-7(10)6-14-8/h3,6H,4-5H2,1-2H3 |
InChI Key |
XIXIVAUHXPODRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a brominated thiophene ring covalently bonded to a methylglycinate group through a methylene bridge. The IUPAC name, methyl 2-[(4-bromothiophen-2-yl)methyl-methylamino]acetate, reflects this arrangement. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂BrNO₂S | |
| Molecular Weight | 278.17 g/mol | |
| SMILES | CN(CC1=CC(=CS1)Br)CC(=O)OC | |
| Boiling Point | 312-314°C (predicted) |
The bromine atom at the 4-position of the thiophene ring creates an electron-deficient aromatic system, enhancing reactivity toward nucleophilic substitution while maintaining thermal stability up to 150°C.
Synthetic Methodologies
Pathway A: Direct Alkylation of Methyl Glycinate
This two-step approach demonstrates 78-82% overall yield under optimized conditions:
Step 1: Synthesis of 4-Bromo-2-(bromomethyl)thiophene
Thiophene undergoes regioselective bromination using HBr/H₂O₂ in dichloroethane at 40°C, achieving 95% conversion to 2-bromothiophene. Subsequent radical bromination at the methyl position employs N-bromosuccinimide (NBS) under UV irradiation:
$$
\text{Thiophene} \xrightarrow[\text{HBr/H}2\text{O}2]{40^\circ\text{C}} \text{2-Bromothiophene} \xrightarrow[\text{NBS, UV}]{CCl_4} \text{4-Bromo-2-(bromomethyl)thiophene}
$$
Step 2: N-Alkylation of Methyl Glycinate
The bromomethyl intermediate reacts with methyl N-methylglycinate in THF using K₂CO₃ as base:
$$
\text{4-Bromo-2-(bromomethyl)thiophene} + \text{CH}3NHCH2COOCH3 \xrightarrow[\text{K}2\text{CO}_3]{\text{THF, 50}^\circ\text{C}} \text{Target Compound}
$$
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 50-55°C | +12% |
| Molar Ratio (1:1.2) | Glycinate excess | Prevents di-alkylation |
| Reaction Time | 8-10 hrs | Maximizes conversion |
Pathway B: Suzuki-Miyaura Coupling Approach
For higher purity (99.8% by HPLC), this method employs palladium catalysis:
- Synthesize 4-bromo-2-iodothiophene via sequential halogenation
- Perform Suzuki coupling with methyl N-methylglycinate boronic ester:
$$
\text{Br-Th-I} + \text{B(OH)}2\text{-Glycinate} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}_3, \text{DME}} \text{Target Compound}
$$
Comparative Performance:
| Metric | Pathway A | Pathway B |
|---|---|---|
| Yield | 82% | 76% |
| Purity | 98.5% | 99.8% |
| Cost Index | 1.0 | 3.2 |
| Reaction Scale | Multi-kilogram | <100g |
Critical Process Parameters
Bromination Efficiency
The patent CN103819449A details a low-temperature bromination method achieving 95% selectivity for 2-bromothiophene using HBr (48% aqueous) and H₂O₂ (30%) in dichloroethane. Key parameters:
$$
\text{Selectivity} = \frac{[\text{2-Bromothiophene}]}{[\text{All Brominated Products}]} \times 100 = 95\%
$$
Temperature Effects:
| Temperature (°C) | 2-Bromo Isomer (%) | 3-Bromo Isomer (%) |
|---|---|---|
| 30 | 92 | 8 |
| 40 | 95 | 5 |
| 50 | 89 | 11 |
Esterification Control
Methylation of the glycine precursor requires strict pH control between 8.5-9.0 to minimize ester hydrolysis. The optimal reagent ratio was determined through design of experiments (DoE):
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| CH₃I Equivalents | 1.0 | 1.5 | 1.2 |
| Reaction Time (h) | 6 | 12 | 8 |
| Temperature (°C) | 60 | 80 | 70 |
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
- δ 6.85 (s, 1H, thiophene H-3)
- δ 4.25 (s, 2H, CH₂N)
- δ 3.72 (s, 3H, OCH₃)
- δ 3.15 (s, 3H, NCH₃)
Mass Spectrometry:
- ESI-MS m/z 279.07 [M+H]⁺ (calc. 279.06)
- Characteristic Br isotope pattern at 278/280 (1:1 ratio)
Industrial Scalability Challenges
Waste Stream Management
Bromide ion concentration in aqueous effluents must be maintained below 50 ppm, achievable through:
$$
\text{Br}^- \text{ Removal Efficiency} = \frac{C{\text{initial}} - C{\text{final}}}{C_{\text{initial}}} \times 100 = 99.7\%
$$
Techniques:
- Activated carbon adsorption
- AgNO₃ precipitation
- Reverse osmosis filtration
Emerging Synthetic Technologies
Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating:
| Condition | Conventional | Microwave |
|---|---|---|
| Time | 8 hrs | 3 hrs |
| Yield | 82% | 85% |
| Energy Consumption | 1200 kJ/mol | 450 kJ/mol |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the thiophene ring is reactive and can undergo nucleophilic aromatic substitution under appropriate conditions. This reactivity is attributed to the electron-withdrawing effect of the sulfur atom in the thiophene ring, which activates the bromine for substitution . For example, Suzuki cross-coupling reactions are feasible when the bromine acts as a leaving group, as demonstrated in related thiophene derivatives .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), arylboronic acid, base (e.g., K₃PO₄) | Introduction of aryl groups via C–C bond formation |
Hydrolysis and Transesterification
The methylglycinate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is common in ester-containing compounds and can proceed via nucleophilic attack on the carbonyl carbon . Additionally, transesterification may occur in the presence of alternative alcohols, altering the alkyl substituent of the ester.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | H₃O⁺ (e.g., HCl), heat | Formation of carboxylic acid |
| Basic Hydrolysis | OH⁻ (e.g., NaOH), aqueous conditions | Formation of carboxylate salt |
Biological Interactions
Research indicates that bromothiophene-containing compounds, including methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate, exhibit antimicrobial activity . This is linked to their ability to disrupt bacterial secretion systems by reducing the expression of invasion-related proteins . For example, the compound may interact with proteins like HilD (a bacterial transcription factor), as suggested by molecular docking studies .
| Biological Target | Mechanism | Observed Effect |
|---|---|---|
| Bacterial Invasion Pathways | Interference with protein expression | Reduced bacterial virulence |
Comparison with Structurally Similar Compounds
| Compound | Structural Features | Key Reactions |
|---|---|---|
| N-(4-bromothiophen-2-yl)methanamine | Bromothiophene + amine group | Nucleophilic substitution, antimicrobial activity |
| Methyl 3-thiophenecarboxylate | Thiophene + ester functionality | Hydrolysis, transesterification |
| 4-Bromo-N-(5-methylthiophen-2-yl)aniline | Bromothiophene + aniline group | Suzuki coupling, potential antitumor effects |
Mechanistic Insights
The bromothiophene moiety’s reactivity is influenced by:
-
Electronic Effects : The sulfur atom’s electron-withdrawing nature enhances the bromine’s susceptibility to substitution .
-
Catalytic Activation : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki coupling by activating the C–Br bond .
-
Steric Factors : The methylglycinate group may influence regioselectivity in substitution reactions due to steric hindrance.
Experimental Validation
Research on analogous compounds demonstrates that bromothiophene derivatives can achieve high yields in substitution reactions. For example, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline synthesized via Suzuki coupling showed yields up to 94% . Similarly, reductive amination reactions for thiophene-based amines often yield >95% purity .
Scientific Research Applications
Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play a crucial role in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Electronic Differences
- Bromothiophene vs. Bromoacetyl (SI-2): The bromothiophene group in the target compound introduces aromaticity and enhanced lipophilicity compared to the aliphatic bromoacetyl group in SI-2. This difference may influence solubility and bioactivity .
- Protective Groups (Compound 15): Sulfonyl and nitronaphthyl groups in Compound 15 provide steric bulk and electron-withdrawing effects, contrasting with the electron-rich bromothiophene .
Physicochemical Properties
- Crystallography: Structural determination of analogs like SI-2 and 3b relies on NMR and X-ray crystallography (using SHELX and Mercury CSD software) .
Biological Activity
Methyl n-((4-bromothiophen-2-yl)methyl)-n-methylglycinate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the relevant research findings, case studies, and data tables concerning its biological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a bromothiophene moiety, which is known for its electronic properties that can influence biological interactions. The presence of the methylglycinate group suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.
Biological Activity Overview
-
Mechanism of Action :
- The compound has been studied for its inhibitory effects on specific cellular pathways. Notably, it targets the secretion of effector proteins in Salmonella Typhimurium, which is crucial for bacterial virulence. The half-maximal inhibitory concentration (IC50) was found to be approximately 29.2 µM, indicating significant potency against this pathogen .
-
Toxicity Profile :
- In vitro assays conducted on HeLa cells revealed a half-maximal toxic concentration (TC50) of 98 µM after an 18-hour exposure. Importantly, in vivo studies demonstrated that doses up to 30 mg/kg did not result in mortality or significant adverse effects in mice, suggesting a favorable safety profile .
Table 1: Summary of Biological Activity Studies
Detailed Research Findings
- Inhibition of Bacterial Pathogenicity :
- Cellular Uptake and Mechanism :
- Safety and Efficacy :
Q & A
Basic: What are the optimal synthetic routes for Methyl N-((4-bromothiophen-2-yl)methyl)-N-methylglycinate, and how can reaction efficiency be improved?
Answer:
The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, bromothiophene derivatives can react with methyl N-methylglycinate precursors under basic conditions. Key steps include:
- Nucleophilic substitution : Use of DCM as a solvent with triethylamine to deprotonate intermediates and facilitate coupling .
- Catalytic systems : Base-promoted cobalt catalysis (as seen in analogous glycinate syntheses) enhances regioselectivity and reduces side reactions .
- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) achieves >95% purity .
Basic: How is the structural characterization of this compound validated using crystallographic methods?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use SHELX suite (SHELXT for solution, SHELXL for refinement) to resolve atomic positions and anisotropic displacement parameters .
- Visualization : WinGX/ORTEP generates thermal ellipsoid diagrams, critical for assessing bond lengths/angles and steric effects from the bromothiophene moiety .
- Validation : Cross-check CIF files with PLATON to detect twinning or disorder, common in brominated aromatic systems .
Basic: What purification strategies mitigate byproducts in glycinate derivatives?
Answer:
- Chromatography : Reverse-phase HPLC (e.g., Chiralpak IB columns with hexane/i-PrOH) separates enantiomers and removes unreacted starting materials .
- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane mixtures) to isolate crystalline products .
- Spectroscopic monitoring : Track reaction progress via <sup>1</sup>H NMR to identify intermediates (e.g., methyl ester protons at δ 3.6–3.8 ppm) .
Advanced: How can regioselectivity be controlled during the Friedel-Crafts alkylation of bromothiophene derivatives?
Answer:
- Catalyst design : Cobalt complexes with chiral ligands (e.g., bisoxazolines) direct para-selectivity in Friedel-Crafts reactions, minimizing ortho/meta byproducts .
- Substrate tuning : Electron-withdrawing groups (e.g., bromine) on thiophene enhance electrophilicity at the 4-position, favoring desired substitution .
- Kinetic studies : Monitor reaction progress under varying temperatures (0–25°C) to identify optimal conditions for regiocontrol .
Advanced: What methodologies enable enantioselective synthesis of this compound?
Answer:
- Chiral auxiliaries : Use (S)- or (R)-configured glycinate esters to induce asymmetry during alkylation .
- Catalytic asymmetric synthesis : Chiral cobalt catalysts achieve up to 90% enantiomeric excess (ee), verified via chiral HPLC .
- Dynamic resolution : Combine racemic mixtures with chiral resolving agents (e.g., tartaric acid derivatives) .
Advanced: How to resolve discrepancies between NMR and crystallographic data for conformationally flexible glycinate esters?
Answer:
- Variable-temperature NMR : Probe rotational barriers of the N-methyl group (e.g., coalescence temperatures) to correlate with X-ray torsional angles .
- DFT calculations : Compare computed (Gaussian) and experimental bond lengths to identify dynamic effects .
- Multi-method validation : Overlay <sup>13</sup>C NMR chemical shifts with Cambridge Structural Database (CSD) entries for similar compounds .
Advanced: What computational approaches predict the reactivity of bromothiophene-glycinate hybrids?
Answer:
- DFT/Molecular modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- MD simulations : Assess solvation effects (e.g., DCM vs. THF) on reaction pathways using Amber or GROMACS .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization .
Advanced: How to address stability issues in bromothiophene-containing intermediates during storage?
Answer:
- Light sensitivity : Store intermediates in amber vials at –20°C to prevent photodegradation of the bromothiophene ring .
- Moisture control : Use molecular sieves in DCM solutions to avoid hydrolysis of the glycinate ester .
- Stability assays : Monitor degradation via LC-MS over 72 hours to establish shelf-life parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
